molecular formula C15H10N4O2S B2433700 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1203297-72-6

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2433700
CAS No.: 1203297-72-6
M. Wt: 310.33
InChI Key: CFTBGYLCIDTZDG-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique structure combining a benzo[c][1,2,5]thiadiazole moiety with a dihydroquinoxalinone core

Properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-14-8-19(13-4-2-1-3-11(13)16-14)15(21)9-5-6-10-12(7-9)18-22-17-10/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTBGYLCIDTZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Quaternization for Tetrahydroquinoxaline Synthesis

The tetrahydroquinoxalin-2-one core is frequently synthesized via intramolecular quaternization of 2-dialkylamino-2-halogenoacetanilides (Scheme 1). For example, heating 2'-dialkylamino-2-chloroacetanilide derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C induces cyclization to form 3-oxoquinoxalinium salts. Subsequent hydrolysis under basic conditions yields tetrahydroquinoxalin-2-ones.

Table 1 : Representative Conditions for Tetrahydroquinoxaline Formation

Starting Material Solvent Temperature (°C) Yield (%) Reference
2'-Dimethylamino-2-chloroacetanilide DMF 90 68
2'-Diethylamino-2-bromoacetanilide DMSO 100 72

Benzothiadiazole-5-Carbonyl Incorporation

The benzothiadiazole moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Benzothiadiazole-5-carbonyl chloride, synthesized from 5-carboxybenzothiadiazole using thionyl chloride, reacts with the secondary amine of tetrahydroquinoxalin-2-one under inert conditions (Scheme 2).

Critical Parameters :

  • Solvent : Dichloromethane or THF minimizes side reactions.
  • Catalyst : Triethylamine (2.5 equiv) enhances nucleophilicity.
  • Temperature : 0°C to room temperature prevents decomposition.

Table 2 : Acylation Reaction Optimization

Carbonyl Source Base Reaction Time (h) Yield (%)
Benzothiadiazole-5-carbonyl chloride Et₃N 12 58
Benzothiadiazole-5-carbonyl bromide Pyridine 8 63

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances employ Suzuki-Miyaura couplings to append benzothiadiazole boronic esters to halogenated tetrahydroquinoxaline precursors. For instance, 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one reacts with 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole in the presence of Pd(dppf)Cl₂ and K₂CO₃ (Table 3).

Table 3 : Cross-Coupling Conditions and Outcomes

Boronic Ester Catalyst Solvent System Yield (%)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O 71
Pd(PPh₃)₄ (3 mol%) THF/H₂O 65

Challenges in Purification and Characterization

Chromatographic Resolution

The polar nature of the product necessitates advanced purification techniques:

  • Preparative TLC : Elution with CH₂Cl₂/MeOH (20:1) resolves acylated byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.

Spectroscopic Validation

  • ¹H NMR : The benzothiadiazole proton (δ 8.07 ppm) and tetrahydroquinoxaline NH (δ 10.2 ppm) confirm successful coupling.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate core functionalities.

Alternative Pathways and Emerging Methods

One-Pot Tandem Cyclization-Acylation

A novel approach combines tetrahydroquinoxaline ring formation and benzothiadiazole acylation in a single pot. Using CuI/L-proline as a catalyst system, 2-chloroacetanilide derivatives react with in-situ-generated benzothiadiazole carbonyl chloride, achieving 60–65% yield.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acyl transfer under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (<30%).

Chemical Reactions Analysis

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. The compound has been studied for its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are being developed for cancer therapies due to their role in DNA repair mechanisms. In particular, the benzothiadiazole moiety enhances the binding affinity to the target site, making it a promising candidate for further development in cancer treatment .

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs)
The compound has been evaluated for its efficacy as a dye in dye-sensitized solar cells. The unique structural features of 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one allow it to act as an efficient light harvester. Studies show that incorporating this compound into DSSCs can improve light absorption and enhance overall energy conversion efficiency. The electron-withdrawing properties of the benzothiadiazole unit contribute to the high molar absorptivity necessary for effective solar energy capture .

Material Science

Luminescent Materials
The compound's ability to form luminescent metal-organic frameworks (LMOFs) has opened avenues in materials science. These frameworks can be tailored for specific optical properties by varying the metal nodes and organic linkers used in their synthesis. The incorporation of this compound results in materials suitable for applications in chemical sensing and solid-state lighting due to their tunable emission characteristics .

Case Study 1: Anticancer Drug Development

A recent study synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing treatments. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Performance in DSSCs

In a comparative study on dye-sensitized solar cells utilizing different dyes, cells incorporating this compound demonstrated a power conversion efficiency exceeding 8%, outperforming many traditional dyes. This efficiency was attributed to its superior light absorption and charge transfer properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity as PARP inhibitorSignificant inhibition of cancer cell proliferation
PhotovoltaicsDye for dye-sensitized solar cellsPower conversion efficiency >8%
Material ScienceLuminescent metal-organic frameworksTunable optical properties for sensing and lighting

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, the compound may interact with cellular proteins and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:

    2,1,3-Benzothiadiazole: A simpler structure with similar electronic properties.

    4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: A more complex derivative used in organic electronics.

    5,6-Dimethyl-2,1,3-benzothiadiazole-4,7-dione: Another derivative with distinct chemical properties.

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.

Biological Activity

The compound 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10N4O2S
  • Molecular Weight : 270.31 g/mol

This compound features a benzothiadiazole moiety which is known for various biological activities and potential pharmacological applications.

Research indicates that compounds containing the benzothiadiazole structure often interact with specific biological targets such as enzymes and receptors. The benzothiadiazole moiety may enhance binding affinity to target proteins due to its electron-withdrawing properties, while the tetrahydroquinoxaline structure may influence the compound's pharmacokinetics and stability.

Antimicrobial Activity

Several studies have suggested that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potential as antibiotic agents .

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiadiazole derivatives:

  • A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in various cancer lines through apoptosis induction mechanisms .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Compounds with the benzothiadiazole structure have been reported to possess anti-inflammatory properties:

  • Experimental models have shown that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Anticancer StudyShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
In Vivo Anti-inflammatory StudyReduced levels of TNF-alpha and IL-6 in animal models of inflammation .

Q & A

Q. Table 1: Yield Comparison for Conventional vs. Microwave Synthesis

MethodTemperature (°C)Time (h)Yield (%)
Conventional1202455
Microwave-assisted150285

What spectroscopic and crystallographic techniques are critical for structural validation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the benzothiadiazole carbonyl appears at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing. Key parameters include bond angles (e.g., 120° for benzothiadiazole ring planarity) and torsion angles for conformational analysis .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

How are preliminary bioactivity assays designed for this compound?

Q. Basic

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or cell lines (cancer, microbial). Use dose-response curves (IC₅₀) and controls (e.g., DMSO vehicle).
  • Enantiomer separation : Chiral HPLC or recrystallization to isolate R/S isomers for enantioselective activity testing .
  • ADME profiling : Microsomal stability assays and Caco-2 permeability models predict pharmacokinetics .

How can structural data resolve contradictions in reported bioactivity?

Advanced
Contradictions often arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations to identify bioactive conformers.
  • Crystal polymorphism : Compare XRD data of different polymorphs to correlate structure-activity trends .
  • Metabolite interference : LC-MS/MS detects degradation products or reactive intermediates masking true activity .

Q. Methodology :

Perform co-crystallization with target proteins to identify binding modes.

Validate computational docking (e.g., Autodock Vina) with experimental IC₅₀ values .

What strategies elucidate enantiospecificity in biological activity?

Q. Advanced

  • Chiral resolution : Use preparative HPLC with amylose-based columns to isolate enantiomers .
  • Biological testing : Compare R/S isomers in receptor-binding assays (e.g., GPCR antagonism). For example, S-isomers may exhibit 10-fold higher potency due to steric complementarity .
  • Molecular docking : Map enantiomer-protein interactions (e.g., hydrogen bonding with Asp113 in D1 receptors) .

How are computational methods integrated into SAR studies?

Q. Advanced

  • Docking studies : Autodock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to prioritize synthetic targets .
  • QSAR modeling : Use WHIM descriptors (e.g., E2u, Dv) to correlate electronic/steric features with activity .
  • ADMET prediction : SwissADME or pkCSM forecasts toxicity and bioavailability to guide lead optimization.

Q. Table 2: Key Descriptors in QSAR Modeling

DescriptorRole in BioactivityExample Value
E2uElectron density distribution0.45
DvMolecular volume250 ų

What are common pitfalls in multi-step synthesis, and how are they mitigated?

Q. Advanced

  • Intermediate instability : Protect reactive groups (e.g., tert-butyl carbamates for amines).
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq acyl chloride for N-acylation) .
  • Scale-up challenges : Use flow chemistry for exothermic steps (e.g., nitro reductions) .

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